N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that features a benzyl group, a methoxy-substituted benzothiazole ring, and a nitrofuran moiety
Preparation Methods
The synthesis of N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Nitrofuran Moiety: The nitrofuran ring can be synthesized by nitration of a furan derivative using a mixture of nitric acid and sulfuric acid.
Coupling Reactions: The final step involves coupling the benzothiazole and nitrofuran moieties with a benzylamine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design and development, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can be compared with similar compounds such as:
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide: This compound lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-Benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide: This compound contains additional functional groups, which can lead to variations in its chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c1-27-14-7-9-17-15(11-14)21-20(29-17)22(12-13-5-3-2-4-6-13)19(24)16-8-10-18(28-16)23(25)26/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPTUYCCXPJFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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